1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone
Overview
Description
1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone is a useful research compound. Its molecular formula is C11H12F3N3O and its molecular weight is 259.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) . PERK is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states .
Mode of Action
The compound acts as a potent and selective PERK inhibitor . It inhibits PERK activation in cells , thereby potentially alleviating the endoplasmic reticulum stress that triggers PERK activation.
Biochemical Pathways
The inhibition of PERK activation by the compound affects the unfolded protein response (UPR) pathway, which is initiated in response to endoplasmic reticulum stress . By inhibiting PERK, the compound may modulate the UPR pathway and its downstream effects, including protein synthesis, cell survival, and apoptosis.
Pharmacokinetics
It is noted that the compound isorally available , suggesting it can be absorbed through the gastrointestinal tract
Result of Action
The compound’s action results in the inhibition of PERK activation in cells . This can lead to a decrease in endoplasmic reticulum stress and potentially inhibit the growth of certain types of human tumor xenografts in mice .
Properties
IUPAC Name |
1-[1-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[2,3-b]pyrazin-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c1-7(18)17-4-3-16(2)9-5-8(11(12,13)14)6-15-10(9)17/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHAYXQDJFIZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C2=C1N=CC(=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.